N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-iodofuran-3-carboxamide N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-iodofuran-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 920505-99-3
VCID: VC17300781
InChI: InChI=1S/C15H12BrIN2O2/c16-10-1-2-13-12(7-10)9(8-19-13)3-5-18-15(20)11-4-6-21-14(11)17/h1-2,4,6-8,19H,3,5H2,(H,18,20)
SMILES:
Molecular Formula: C15H12BrIN2O2
Molecular Weight: 459.08 g/mol

N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-iodofuran-3-carboxamide

CAS No.: 920505-99-3

Cat. No.: VC17300781

Molecular Formula: C15H12BrIN2O2

Molecular Weight: 459.08 g/mol

* For research use only. Not for human or veterinary use.

N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-iodofuran-3-carboxamide - 920505-99-3

Specification

CAS No. 920505-99-3
Molecular Formula C15H12BrIN2O2
Molecular Weight 459.08 g/mol
IUPAC Name N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-iodofuran-3-carboxamide
Standard InChI InChI=1S/C15H12BrIN2O2/c16-10-1-2-13-12(7-10)9(8-19-13)3-5-18-15(20)11-4-6-21-14(11)17/h1-2,4,6-8,19H,3,5H2,(H,18,20)
Standard InChI Key MURVDOUCPYEHJP-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1Br)C(=CN2)CCNC(=O)C3=C(OC=C3)I

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The molecule consists of two primary heterocyclic systems:

  • 5-Bromo-1H-indole: A bicyclic aromatic system with a bromine atom at the 5-position of the indole ring.

  • 2-Iodofuran-3-carboxamide: A furan ring substituted with an iodine atom at the 2-position and a carboxamide group at the 3-position.

These moieties are connected via an ethyl linker, forming a hybrid architecture that enhances molecular interactions with biological targets. The presence of halogen atoms (Br and I) introduces steric and electronic effects critical for binding affinity .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC15H12BrIN2O2\text{C}_{15}\text{H}_{12}\text{BrIN}_2\text{O}_2
Molecular Weight459.08 g/mol
IUPAC NameN-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodofuran-3-carboxamide
CAS Number920505-99-3
XLogP33.80
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

Synthesis and Optimization

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions:

  • Formation of 5-Bromo-1H-indole: Bromination of indole derivatives using brominating agents like NBS\text{NBS} (N-bromosuccinimide) under controlled conditions .

  • Functionalization with Ethyl Linker: Introduction of the ethyl group via alkylation or nucleophilic substitution reactions.

  • Coupling with 2-Iodofuran-3-carboxylic Acid: Activation of the carboxylic acid group (e.g., using thionyl chloride) followed by amide bond formation with the ethylamine side chain .

Condensation Reactions

Analogous to methods used for related carboxamide derivatives , the final step often employs acidic conditions (e.g., sulfuric acid in ethanol) to facilitate condensation, yielding the target compound in ~79% efficiency .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its halogen substituents:

  • Polar Solvents: Moderate solubility in ethanol and dimethyl sulfoxide (DMSO).

  • Nonpolar Solvents: Limited solubility in hexane or chloroform.

Stability studies indicate decomposition above 200°C, with sensitivity to prolonged UV exposure due to the iodine moiety .

Table 2: Experimental and Computed Properties

PropertyExperimental ValueComputed Value
Boiling PointNot reported245.0°C
Flash PointNot reported105.5°C
LogP (Partition Coefficient)Not reported3.80

Applications in Drug Discovery

Targeted Therapy Development

The compound’s dual functionality (indole-furan hybrid) enables interactions with multiple biological targets, including:

  • Serotonin receptors (via indole moiety).

  • Enzymatic active sites (via halogenated furan).

Radiopharmaceuticals

The iodine atom (123I^{123}\text{I} or 131I^{131}\text{I}) allows for radiolabeling, positioning the compound as a candidate for imaging or targeted radiotherapy .

Future Research Directions

Synthetic Optimization

  • Explore palladium-catalyzed cross-coupling reactions to enhance yield (e.g., Suzuki-Miyaura coupling) .

  • Investigate microwave-assisted synthesis for reduced reaction times.

In Vivo Studies

  • Assess pharmacokinetics (absorption, distribution, metabolism, excretion).

  • Evaluate toxicity profiles in animal models.

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